molecular formula C16H15BrN2O3 B7776723 mTOR inhibitor-1

mTOR inhibitor-1

Cat. No.: B7776723
M. Wt: 363.21 g/mol
InChI Key: NKMSVTGHOVMMHV-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mTOR inhibitors belong to a class of drugs used to treat various human diseases, including cancer, autoimmune disorders, and neurodegenerationmTOR (mammalian target of rapamycin) is a serine/threonine-specific protein kinase that regulates cellular metabolism, growth, and proliferation by forming two protein complexes: mTORC1 and mTORC2 .

Preparation Methods

Synthetic Routes:: The synthesis of mTOR inhibitors involves several steps. While I don’t have specific synthetic routes for “mTOR inhibitor-1,” it’s essential to note that researchers have developed various analogs and derivatives of rapamycin (rapalogs) to enhance their pharmacological properties.

Industrial Production:: Industrial production methods typically involve fermentation using the microorganism Streptomyces hygroscopicus, which produces rapamycin. Isolation, purification, and modification steps are then employed to obtain the desired mTOR inhibitors.

Chemical Reactions Analysis

Types of Reactions:: mTOR inhibitors, including “mTOR inhibitor-1,” may undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to modifications in the rapamycin scaffold.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:

    Oxidation: Oxidizing agents like peracids can introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles can replace functional groups.

Scientific Research Applications

mTOR inhibitors have diverse applications:

    Cancer Research: Rapalogs, including “mTOR inhibitor-1,” show promise in cancer treatment by inhibiting tumor growth and angiogenesis.

    Immunosuppression: Rapamycin is used in organ transplantation to prevent rejection.

    Neurodegenerative Diseases: Research explores their potential in diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

mTOR inhibitors primarily target mTORC1. They bind to the intracellular protein FKBP-12, forming a complex that inhibits mTORC1 activity. This disruption affects ribosomal protein translation and synthesis, impacting cell growth and proliferation .

Comparison with Similar Compounds

While “mTOR inhibitor-1” is hypothetical, it would be compared to existing rapalogs like sirolimus (rapamycin) and everolimus. Each compound may have distinct pharmacokinetics, side effects, and efficacy profiles.

Properties

IUPAC Name

3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMSVTGHOVMMHV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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